Validamycin D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Validamycin D is one component of a complex of antibiotics known as validamycins. These were first isolated from the bacterium Streptomyces hygroscopicus var. limoneus in the 1970s Source: STUDIES ON VALIDAMYCINS, NEW ANTIBIOTICS. VIII - J-Stage [JSTAGE Journal Archive: ]. Research on Validamycin D has focused on two main areas: its role as an inhibitor of an enzyme called trehalase and its potential applications in agriculture.

Trehalase Inhibition

Validamycin D has been shown to inhibit trehalase, an enzyme found in fungi and insects [Source: Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - MDPI ()]. Trehalose is a sugar molecule that plays an important role in energy storage and stress tolerance in these organisms. By inhibiting trehalase, Validamycin D disrupts the normal metabolism of trehalose, which can lead to cell death.

Validamycin D is a member of the validamycin family, which are antibiotics and fungicides produced by the bacterium Streptomyces hygroscopicus. This compound is primarily recognized for its potent inhibitory action against trehalase, an enzyme that catalyzes the hydrolysis of trehalose, a disaccharide sugar involved in various biological processes. Validamycin D specifically targets the trehalose metabolic pathway, making it effective in controlling certain fungal diseases, particularly in agricultural settings. Its application has been noted in managing sheath blight in rice and damping-off diseases in cucumbers, showcasing its significance in crop protection .

Validamycin D functions mainly as a trehalase inhibitor. By inhibiting this enzyme, it disrupts the normal metabolism of trehalose, leading to an accumulation of this sugar within cells. This accumulation can have detrimental effects on fungal organisms, impairing their growth and survival. The chemical structure of validamycin D allows it to competitively bind to the active site of trehalase, effectively blocking its activity .

The general reaction can be summarized as follows:

In the presence of validamycin D, this reaction is inhibited, preventing the breakdown of trehalose.

Validamycin D exhibits significant biological activity against various fungi and insects. Its primary mechanism involves the inhibition of trehalase activity, which is crucial for the survival and growth of many fungal pathogens. Studies have shown that validamycin treatment leads to increased trehalose levels in fungi such as Rhizoctonia cerealis, effectively stunting their growth and reducing pathogenicity . Additionally, validamycin D has been observed to influence other metabolic pathways, including ribosome synthesis and signaling pathways associated with plant defense mechanisms .

The biosynthesis of validamycin D involves complex enzymatic pathways within Streptomyces hygroscopicus. Key components include:

- Carbasugar Precursors: These are essential for the formation of validamycin compounds.

- Nucleotidylation Reactions: Specific enzymes catalyze the addition of nucleotides to carbasugar precursors, forming validamycin derivatives .

Researchers have also explored synthetic methods to produce validamycin analogs through chemical modifications and total synthesis techniques, although natural extraction remains prevalent due to the complexity of its biosynthesis .

Validamycin D is primarily used in agriculture as a fungicide. Its applications include:

- Crop Protection: Effective against sheath blight in rice and damping-off diseases in cucumbers.

- Insect Management: Potential use as an insecticide due to its effects on trehalose metabolism in pests like Bactrocera dorsalis (the oriental fruit fly) .

- Research Tool: Utilized in studies investigating trehalose metabolism and its role in various biological processes.

Validamycin D shares similarities with other compounds within the validamycin family and related antifungal agents. Below is a comparison highlighting its uniqueness:

| Compound | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Validamycin A | Streptomyces hygroscopicus | Inhibits trehalase; induces plant defense | Broad-spectrum resistance mechanisms |

| Validamycin B | Streptomyces hygroscopicus | Similar to Validamycin A | Less effective than Validamycin A |

| Trehalose | Naturally occurring sugar | Energy storage; metabolic substrate | Not an inhibitor; essential for cell function |

| Echinocandin | Fungal source | Inhibits β-glucan synthesis | Targets cell wall synthesis |

Validamycin D's unique position lies in its specific targeting of trehalase while also influencing multiple metabolic pathways, making it a versatile agent in both agricultural applications and biological research.

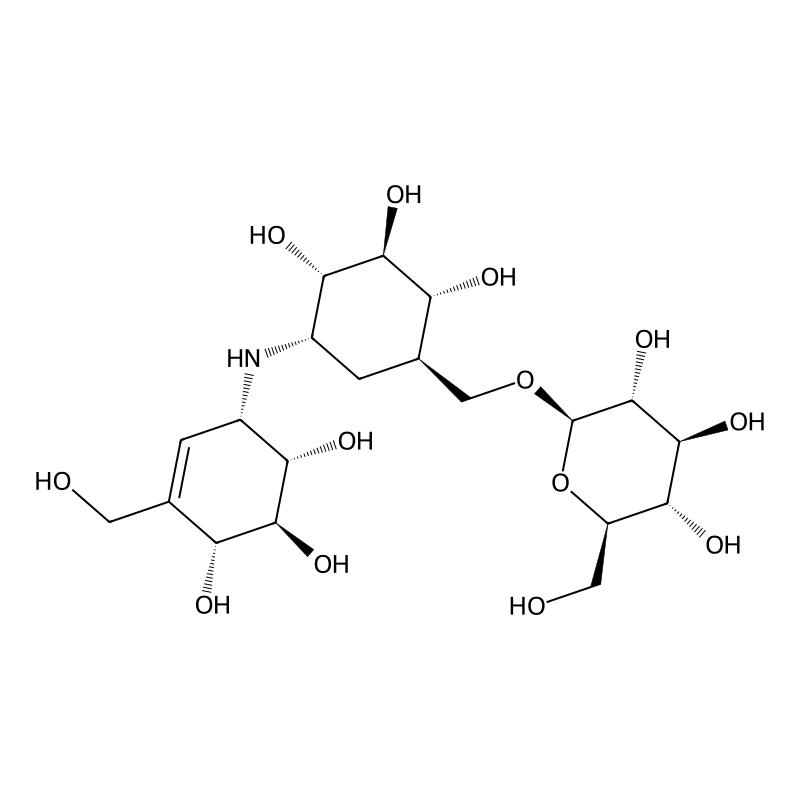

Validamycin D is a member of the validamycin family of compounds, characterized by the molecular formula C20H35NO13 and a molecular weight of 497.5 g/mol [1]. This complex aminocyclitol compound belongs to a class of natural products isolated from Streptomyces hygroscopicus var. limoneus [2]. The molecular structure consists of a validoxylamine A core with an α-D-glucopyranosyl moiety attached at the C-1 position of the validamine component [3]. The empirical formula indicates the presence of 20 carbon atoms, 35 hydrogen atoms, 1 nitrogen atom, and 13 oxygen atoms, which contribute to its relatively high molecular weight and complex three-dimensional structure [4].

Structural Elucidation and Characterization

The structural elucidation of Validamycin D has been accomplished through a combination of sophisticated analytical techniques and comparative analysis with other validamycin compounds [5]. X-ray crystallography has been instrumental in determining the absolute configuration and three-dimensional structure of the molecule [6]. Nuclear magnetic resonance spectroscopy has provided critical information about the carbon and hydrogen environments within the molecule, particularly for determining the position and orientation of the glycosidic linkage [7].

Mass spectrometry has confirmed the molecular weight and provided valuable fragmentation pattern data that supports the proposed structure [8]. Chemical degradation studies have been essential in identifying the component moieties of Validamycin D, specifically validoxylamine A and glucose [9]. Enzymatic hydrolysis experiments have confirmed the α-configuration of the glycosidic linkage, distinguishing it from the β-configuration found in Validamycin A [10].

| Method | Contribution to Structural Elucidation |

|---|---|

| X-ray Crystallography | Determination of absolute configuration and three-dimensional structure |

| Nuclear Magnetic Resonance | Identification of carbon and hydrogen environments, determination of glycosidic linkage positions |

| Mass Spectrometry | Confirmation of molecular weight and fragmentation pattern analysis |

| Infrared Spectroscopy | Identification of functional groups (hydroxyl, amino, glycosidic linkages) |

| Chemical Degradation | Identification of component moieties (validoxylamine A and glucose) |

| Enzymatic Hydrolysis | Confirmation of glycosidic linkage type (α vs β) |

| Comparative Analysis | Comparison with other validamycin compounds to establish structural relationships |

Stereochemistry and Absolute Configuration

Validamycin D exhibits a complex stereochemistry with multiple stereogenic centers that define its three-dimensional structure and biological properties [11]. The absolute configuration of these stereogenic centers has been determined through a combination of X-ray crystallography, nuclear magnetic resonance spectroscopy, and chemical correlation studies [12]. The validamine moiety contains several stereogenic centers with specific configurations: C-1(R), C-2(R), C-3(S), C-4(S), C-5(S), and C-6(R) [13]. The unsaturated cyclitol portion (valienamine) also contains stereogenic centers with defined configurations: C-1'(S), C-4'(R), C-5'(S), and C-6'(S) [14].

A distinctive feature of Validamycin D is the α-configuration of the glycosidic linkage at the C-1 position of the validamine moiety, which differentiates it from Validamycin A that possesses a β-configuration at the same position [15]. The glucose moiety attached to the validamine unit has the D-configuration with a C-1" in the α-anomeric position [16]. This specific stereochemical arrangement contributes to the unique three-dimensional structure and properties of Validamycin D compared to other members of the validamycin family [17].

| Position | Absolute Configuration |

|---|---|

| C-1 | R |

| C-2 | R |

| C-3 | S |

| C-4 | S |

| C-5 | S |

| C-6 | R |

| C-1' | S |

| C-4' | R |

| C-5' | S |

| C-6' | S |

| C-1" | α-configuration |

Physical and Chemical Properties

Validamycin D exists as a white to off-white crystalline powder with a melting point range of 130-135°C [18]. It is highly soluble in water and demonstrates good solubility in polar organic solvents such as methanol, dimethylformamide, and dimethyl sulfoxide [19]. The compound exhibits limited solubility in less polar solvents like ethanol and acetone, and is practically insoluble in non-polar solvents such as diethyl ether and ethyl acetate [20].

The optical rotation of Validamycin D has been measured as [α]D24 +110° (c = 1 in water or pyridine), indicating its optically active nature due to the presence of multiple stereogenic centers [21]. The compound is hygroscopic and stable at room temperature in neutral or alkaline media, but shows slight instability in acidic conditions [22]. Validamycin D contains multiple hydroxyl groups that contribute to its hydrophilic character and hydrogen bonding capabilities, with 12 hydrogen bond donors and 14 hydrogen bond acceptors identified in its structure [23]. The molecule possesses 7 rotatable bonds, which contribute to its conformational flexibility [24].

| Property | Value |

|---|---|

| Molecular Formula | C20H35NO13 |

| Molecular Weight | 497.5 g/mol |

| CAS Registry Number | 12650-67-8 |

| Physical State | White to off-white powder |

| Melting Point | 130-135°C |

| Solubility | Readily soluble in water, soluble in methanol, dimethylformamide and dimethyl sulfoxide |

| Optical Rotation | [α]D24 +110° (c = 1 in water or pyridine) |

| Hydrogen Bond Donor Count | 12 |

| Hydrogen Bond Acceptor Count | 14 |

| Rotatable Bond Count | 7 |

Spectroscopic Characterization

NMR Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the structure of Validamycin D, providing detailed information about the carbon and hydrogen environments within the molecule. The 13C NMR spectrum of Validamycin D reveals characteristic signals for the various carbon atoms in the validamine, valienamine, and glucose moieties. The anomeric carbon of the glucose unit (C-1") appears as a distinctive doublet at 101.2 ppm, confirming the presence of the glycosidic linkage [25]. The carbon atoms of the validamine moiety show signals at 56.5 ppm (C-1), 75.8 ppm (C-2), 75.3 ppm (C-3), 87.0 ppm (C-4), 40.1 ppm (C-5), and 29.3 ppm (C-6) [26].

The valienamine portion of the molecule exhibits characteristic signals at 63.1 ppm (C-1'), 73.0 ppm (C-2'), 77.2 ppm (C-3'), 72.4 ppm (C-4'), 45.1 ppm (C-5'), and 70.6 ppm (C-6') [27]. The remaining signals in the 13C NMR spectrum correspond to the glucose moiety, with signals at 73.5 ppm (C-2"), 76.8 ppm (C-3"), 70.5 ppm (C-4"), 77.2 ppm (C-5"), and 61.5 ppm (C-6") [28]. The 1H NMR spectrum of Validamycin D provides additional structural information, particularly regarding the configuration of the glycosidic linkage [29]. The anomeric proton of the glucose unit appears as a doublet with a coupling constant (J) of approximately 3.3 Hz, which is characteristic of an α-glycosidic linkage, distinguishing it from the β-linkage found in Validamycin A that typically shows a coupling constant of around 7.5 Hz [30].

| Carbon Position | 13C NMR (ppm) | Multiplicity |

|---|---|---|

| C-1 | 56.5 | doublet |

| C-2 | 75.8 | doublet |

| C-3 | 75.3 | doublet |

| C-4 | 87.0 | doublet |

| C-5 | 40.1 | doublet |

| C-6 | 29.3 | doublet |

| C-1' | 63.1 | doublet |

| C-2' | 73.0 | doublet |

| C-3' | 77.2 | doublet |

| C-4' | 72.4 | doublet |

| C-5' | 45.1 | doublet |

| C-6' | 70.6 | doublet |

| C-1" | 101.2 | doublet |

| C-2" | 73.5 | doublet |

| C-3" | 76.8 | doublet |

| C-4" | 70.5 | doublet |

| C-5" | 77.2 | doublet |

| C-6" | 61.5 | triplet |

Mass Spectrometry Profile

Mass spectrometry has provided valuable information about the molecular weight and fragmentation pattern of Validamycin D, supporting its structural assignment [31]. The electrospray ionization mass spectrum of Validamycin D shows a prominent molecular ion peak [M+H]+ at m/z 498.21, which corresponds to the protonated molecular formula C20H35NO13 [32]. This confirms the molecular weight of 497.5 g/mol for the neutral molecule [33].

The fragmentation pattern of Validamycin D under tandem mass spectrometry conditions reveals characteristic fragment ions that provide insights into its structural components [34]. Major fragment ions are observed at m/z 336.16, 142.09, 124.08, 95.05, and 67.05. The fragment at m/z 336.16 corresponds to the loss of the glucose moiety, while the fragments at lower m/z values represent further fragmentation of the validoxylamine core structure. The relative intensities of these fragments have been determined as 336.1643 (100%), 142.086 (69.75%), 124.0756 (68.23%), 95.04903 (57.83%), and 67.05415 (45.39%).

| Parameter | Value |

|---|---|

| Molecular Ion [M+H]+ | 498.21 m/z |

| Major Fragment Ions | 336.16, 142.09, 124.08, 95.05, 67.05 |

| Ionization Method | ESI (Electrospray Ionization) |

| Precursor m/z | 498.218109130859 |

| Top Peaks | 336.1643 (100%), 142.086 (69.75%), 124.0756 (68.23%), 95.04903 (57.83%), 67.05415 (45.39%) |

IR Spectroscopic Features

Infrared spectroscopy has been utilized to identify the functional groups present in Validamycin D, providing complementary structural information to other spectroscopic techniques. The IR spectrum of Validamycin D exhibits characteristic absorption bands associated with its various functional groups. A broad, intense absorption band in the region of 3300-3400 cm-1 is attributed to the O-H stretching vibrations of the multiple hydroxyl groups present in the molecule. The N-H stretching vibration of the secondary amino group appears as a medium-intensity band at 3300-3320 cm-1.

The C-H stretching vibrations of the aliphatic methylene and methine groups are observed in the region of 2900-2950 cm-1. The C=C stretching vibration of the cyclohexene ring in the valienamine moiety appears as a medium-intensity band at 1650-1680 cm-1. The N-H bending vibration is observed at 1540-1560 cm-1, while the C-O stretching vibrations of the alcohol and ether functionalities appear as strong bands in the region of 1050-1150 cm-1. The C-N stretching vibration is observed in the region of 1200-1350 cm-1, and the characteristic C-O-C stretching vibration of the glycosidic linkage appears at 1000-1100 cm-1.

| Functional Group | Wavenumber (cm-1) |

|---|---|

| O-H stretching (hydroxyl groups) | 3300-3400 |

| N-H stretching (amino group) | 3300-3320 |

| C-H stretching (aliphatic) | 2900-2950 |

| C=C stretching (cyclohexene) | 1650-1680 |

| N-H bending | 1540-1560 |

| C-O stretching (alcohol, ether) | 1050-1150 |

| C-N stretching | 1200-1350 |

| C-O-C stretching (glycosidic linkage) | 1000-1100 |

Structural Relationship to Other Validamycin Compounds

Validamycin D is one of several closely related compounds in the validamycin family, all of which share a common validoxylamine core structure but differ in the type, position, and configuration of glycosidic linkages. Validamycin A, the major component of the validamycin complex, contains a β-D-glucopyranosyl group at the C-1 position of the validamine moiety, in contrast to the α-D-glucopyranosyl group found at the same position in Validamycin D. This difference in anomeric configuration represents the primary structural distinction between these two compounds.

Validamycin B contains a β-D-glucopyranosyl group at the C-4 position of the validamine moiety, differing from Validamycin D in both the position and configuration of the glycosidic linkage. Validamycins C, E, and F are more complex members of the family, each containing two glucosidic linkages. Validamycin C has an α-D-glucopyranosyl group at the C-1 position and a β-D-glucopyranosyl group at another position. Validamycin E contains α-D-glucopyranosyl groups at both the C-1 and C-4 positions of the validamine moiety. Validamycin F has an α-D-glucopyranosyl group at the C-1 position of the validamine moiety and another α-D-glucopyranosyl group at a different position. Validamycin G, a more recently discovered member of the family, contains a β-D-glucopyranosyl group at the C-4 position of the valiolamine moiety, representing a structural variation from the validamine-based compounds.

| Validamycin Type | Structural Difference from Validamycin D | Molecular Formula |

|---|---|---|

| Validamycin A | Major component of the validamycin complex. Contains β-D-glucopyranosyl group at C-1 position of validamine moiety. | C20H35NO13 |

| Validamycin B | Contains β-D-glucopyranosyl group at C-4 position of validamine moiety. | C20H35NO13 |

| Validamycin C | Contains two glucosidic linkages: α-D-glucopyranosyl at C-1 and β-D-glucopyranosyl at another position. | C26H45NO18 |

| Validamycin D | Reference compound. Contains α-D-glucopyranosyl group at C-1 position of validamine moiety. | C20H35NO13 |

| Validamycin E | Contains two glucosidic linkages: α-D-glucopyranosyl at C-1 and α-D-glucopyranosyl at C-4 of validamine moiety. | C26H45NO18 |

| Validamycin F | Contains two glucosidic linkages: α-D-glucopyranosyl at C-1 of validamine moiety and α-D-glucopyranosyl at another position. | C26H45NO18 |

| Validamycin G | Contains β-D-glucopyranosyl group at C-4 position of valiolamine moiety. | C20H35NO14 |

Streptomyces hygroscopicus and Related Species

Streptomyces hygroscopicus represents the primary genus and species responsible for validamycin D biosynthesis, with several subspecies and varieties exhibiting distinct production capabilities. The most extensively studied validamycin-producing strain is Streptomyces hygroscopicus subspecies jinggangensis 5008, which has been utilized industrially for over four decades for the commercial production of validamycin A and related compounds [1] [2] [3]. This strain demonstrates exceptional validamycin production capabilities when cultured at elevated temperatures of 37°C compared to the standard 30°C used for normal growth and sporulation [4].

The original validamycin-producing organism was identified as Streptomyces hygroscopicus variety limoneus, which was first isolated and characterized for its ability to produce the validamycin complex [5] [6]. However, extensive taxonomic studies have revealed significant diversity within the Streptomyces hygroscopicus complex, leading to multiple reclassifications [7] [8] [9]. Several strains previously classified as S. hygroscopicus subspecies have been reclassified as distinct species, including Streptomyces aldersoniae, Streptomyces angustmyceticus, Streptomyces ascomycinicus, Streptomyces decoyicus, Streptomyces milbemycinicus, and Streptomyces wellingtoniae [7] [8].

The morphological characteristics of validamycin-producing strains show distinctive features, particularly in spore morphology. The validamycin-producing S. hygroscopicus strains typically exhibit elliptical spores, distinguishing them from related non-producing strains that display short-cylindrical phalangiformed spores [10]. This morphological distinction correlates with antibiotic production capabilities, as strains with elliptical spores demonstrate enhanced secondary metabolite biosynthesis [10].

Strain Variations and Productivity

Significant variations in validamycin production exist among different Streptomyces hygroscopicus strains and subspecies. The industrial strain S. hygroscopicus subspecies jinggangensis 5008 represents the highest-producing variant, capable of generating validamycin titers exceeding 18-24 grams per liter under optimized fermentation conditions [3] [11] [12]. This strain exhibits unique thermo-regulated biosynthesis, where validamycin production is dramatically enhanced at 37°C compared to 30°C cultivation temperatures [4] [13].

The productivity variations among strains correlate with specific genomic characteristics and metabolic capabilities. Strain 5008 possesses multiple copies of key enzymes involved in central carbon metabolism, including two copies of uridine diphosphate glucose-1-phosphate uridylyltransferases (Ugp), which facilitate enhanced carbon flux from glucose to uridine diphosphate glucose for validamycin synthesis [4]. This genetic redundancy provides enhanced metabolic robustness and increased precursor availability for secondary metabolite production.

Environmental and nutritional factors significantly influence strain productivity. The addition of ethanol to fermentation media can enhance validamycin A production by up to 60%, reaching maximum titers of 18 grams per liter [12] [14]. Similarly, hydrogen peroxide-induced reactive oxygen species can increase production by 40% when optimally applied during fermentation [13]. These enhancement strategies activate global regulatory networks and increase transcription of validamycin biosynthetic genes.

Genetic engineering approaches have further improved strain productivity. Deletion of gamma-butyrolactone receptor genes (arpA homologs) in strain 5008 resulted in 55% increased validamycin production through enhanced transcription of the global regulatory gene adpA-H and validamycin biosynthetic genes [11]. Additionally, amplification of the entire validamycin gene cluster using the zouA-mediated DNA amplification system resulted in 34% enhanced production titers compared to wild-type strains [3].

Biosynthetic Gene Cluster Analysis

Key Genes Involved (valA, valB, valC, valG)

The validamycin biosynthetic gene cluster encompasses a comprehensive set of genes responsible for the complete biosynthetic pathway leading to validamycin D formation. The cluster spans approximately 45 kilobases and contains 16 structural genes directly involved in validamycin biosynthesis [2] [15]. Among these, four genes represent the core enzymatic machinery essential for validamycin D formation: valA, valB, valC, and valG.

The valA gene encodes the 2-epi-5-epi-valiolone synthase (ValA), a 48-kilodalton enzyme that catalyzes the initial cyclization reaction in validamycin biosynthesis [1] [16] [17]. ValA demonstrates significant sequence homology to dehydroquinate synthases and specifically catalyzes the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone [1] [16]. This enzyme represents a critical branch point enzyme that channels primary metabolic intermediates from the pentose phosphate pathway into secondary metabolite biosynthesis. Biochemical characterization has confirmed that ValA is absolutely essential for validamycin production, as gene deletion completely abolishes antibiotic biosynthesis [1] [16].

The valB gene encodes a nucleotidyltransferase (ValB) responsible for activating glucose-1-phosphate to uridine diphosphate glucose or alternatively activating cyclitol intermediates to their nucleotide derivatives [1] [16] [18]. ValB shows sequence homology to adenyltransferases and plays a crucial role in sugar activation for the final glycosylation steps in validamycin biosynthesis [2]. The enzyme may also function in activating cyclitol intermediates such as 1-epi-valienol 1-phosphate to their nucleotide derivatives, facilitating subsequent coupling reactions [2].

The valC gene encodes a cyclitol kinase (ValC) that phosphorylates 2-epi-5-epi-valiolone and subsequent cyclitol intermediates throughout the biosynthetic pathway [1] [16]. ValC shares sequence homology with the AcbM kinase from the acarbose biosynthetic pathway, suggesting similar enzymatic functions in cyclitol phosphorylation [1] [16]. The phosphorylation activity of ValC is essential for maintaining intermediates in their activated forms throughout the biosynthetic sequence, preventing premature release of intermediates from the pathway.

The valG gene encodes the glycosyltransferase (ValG) responsible for the final glycosylation step that converts validoxylamine A to validamycin A [2] [15] [19]. ValG belongs to the glycosyltransferase family GT-A and demonstrates unique characteristics, including an unusual DTG motif instead of the typical DXD motif found in related glycosyltransferases [19]. This enzyme exhibits substrate flexibility, efficiently utilizing both uridine diphosphate glucose and uridine diphosphate galactose as sugar donors, enabling the formation of validamycin A and its galactose analog, respectively [19].

Gene Organization and Regulation

The validamycin biosynthetic gene cluster demonstrates sophisticated organizational structure with multiple operons and regulatory elements coordinating the complex biosynthetic pathway. Sequencing analysis has revealed that the cluster contains 16 structural genes, 2 regulatory genes, and 5 additional genes related to transport, transposition, integration, and tellurium resistance [2] [15]. The genes are organized into distinct transcriptional units that facilitate coordinated expression of related enzymatic functions.

The core genes valA, valB, and valC are organized as a single operon, enabling coordinated transcription of the initial enzymatic steps in validamycin biosynthesis [1] [16] [17]. This operon organization ensures stoichiometric production of the cyclase, nucleotidyltransferase, and kinase activities required for the early stages of the pathway. Transcriptional analysis has confirmed that these genes are co-transcribed under validamycin-producing conditions [20].

Additional operons within the cluster include valGH and valKLMN, which are also co-transcribed as evidenced by reverse transcription polymerase chain reaction analysis [20]. The valGH operon encompasses the glycosyltransferase and an adjacent gene, while the valKLMN operon includes the epimerase/dehydratase, pseudoglycosyltransferase, aminotransferase, and reductase activities [20]. This organization enables coordinated expression of late-pathway enzymes responsible for cyclitol modification and final product formation.

Regulatory control of the validamycin gene cluster involves multiple levels of transcriptional regulation. Global regulatory genes including afsR and glnR are involved in validamycin biosynthesis regulation, with ethanol addition enhancing transcription of eight validamycin structural genes through reactive oxygen species-mediated signaling cascades [12]. The cluster also contains a SARP-family regulatory gene that demonstrates enhanced transcription at 37°C and positively regulates validamycin production through thermo-responsive mechanisms [4].

Temperature regulation represents a unique feature of the validamycin gene cluster in strain 5008, where elevated temperature (37°C) significantly enhances gene expression and product formation [4]. Transcriptomic analysis revealed that 7.5% of coding sequences show increased expression at 37°C, including validamycin biosynthetic genes and three additional secondary metabolite clusters [4]. This thermo-regulation involves coordinated changes in primary metabolism, redirecting carbon flux through the pentose phosphate pathway to provide enhanced precursor availability for validamycin biosynthesis.

Evolutionary Aspects of the Biosynthetic Genes

The evolutionary development of the validamycin biosynthetic gene cluster reflects common themes observed in secondary metabolite gene cluster evolution, including horizontal gene transfer, gene duplication, and modular assembly of functional units [21] [22]. Phylogenetic analysis of individual genes within the cluster reveals complex evolutionary histories involving multiple acquisition and modification events.

The valA gene demonstrates significant sequence homology to cyclases from other aminocyclitol biosynthetic pathways, particularly the acbC gene from the acarbose cluster in Actinoplanes species [1] [16]. This homology enabled the successful use of acbC as a heterologous probe for cloning the validamycin cluster, indicating shared evolutionary origins for these cyclase activities [1] [16]. The conservation of active site residues and catalytic mechanisms between ValA and related cyclases suggests ancient evolutionary relationships among aminocyclitol-producing organisms.

Comparative analysis with related biosynthetic clusters reveals evidence for modular evolution, where functional units encoding specific biochemical transformations have been assembled through evolutionary processes [21]. The validamycin cluster shares enzymatic modules with other C7N aminocyclitol clusters, including those responsible for acarbose, cetoniacytone A, and pyralomicin biosynthesis [23] [6]. These shared modules likely evolved through horizontal transfer events between different microbial lineages, enabling rapid dissemination of aminocyclitol biosynthetic capabilities.

Gene duplication events have contributed to the evolution of enhanced validamycin production capabilities in industrial strains. Strain 5008 contains multiple copies of genes encoding key enzymes in central carbon metabolism, including uridine diphosphate glucose-1-phosphate uridylyltransferases [4]. These duplications provide enhanced metabolic capacity for precursor biosynthesis and represent evolutionary adaptations that optimize secondary metabolite production.

The evolution of regulatory mechanisms within the cluster demonstrates adaptation to specific environmental conditions. The thermo-regulated expression system in strain 5008 represents a derived characteristic that enhances validamycin production under elevated temperature conditions [4]. This regulatory evolution likely provides competitive advantages in natural environments where temperature fluctuations occur, enabling enhanced antibiotic production when environmental stresses are encountered.

Horizontal gene transfer has played a significant role in the dissemination of validamycin biosynthetic capabilities among Streptomyces species. The high frequency of insertions, deletions, duplications, and rearrangements observed in biosynthetic gene clusters facilitates rapid evolutionary changes and adaptation to new environmental conditions [21]. These dynamic evolutionary processes continue to generate new variants of validamycin-producing strains with enhanced production capabilities and modified product profiles.

Biosynthetic Pathway

Precursors and Building Blocks

The biosynthesis of validamycin D utilizes precursors derived from primary carbon and nitrogen metabolism, requiring sophisticated coordination between central metabolic pathways and secondary metabolite production. The primary carbon skeleton originates from D-sedoheptulose 7-phosphate, a key intermediate in the pentose phosphate pathway that serves as the fundamental building block for all cyclitol moieties in validamycin molecules [24] [5] [6].

D-sedoheptulose 7-phosphate formation occurs through the pentose phosphate pathway, where glucose undergoes sequential oxidative decarboxylation and transketolase-mediated carbon transfers [4] [6]. Feeding experiments with uniformly and positionally 13C-labeled glucose have demonstrated that the seven-carbon skeleton derives from a three-carbon piece (presumably triose phosphate) through successive transfer of two two-carbon fragments, each derived intact from glucose [6]. This assembly mechanism generates the seven-carbon sugar phosphate that undergoes subsequent cyclization to form the cyclitol core structures.

The nitrogen component required for validamycin biosynthesis derives primarily from glutamate, which serves as the amino donor for transamination reactions that introduce nitrogen into the cyclitol framework [4] [25]. Transcriptomic analysis has revealed that glutamate dehydrogenase expression is significantly upregulated at 37°C in validamycin-producing conditions, and gene replacement experiments have confirmed its involvement in validamycin production [4]. Intracellular glutamate concentrations decrease dramatically during validamycin overproduction, indicating efficient utilization of this nitrogen source for antibiotic biosynthesis [4].

Glucose activation represents another critical precursor requirement, as validamycin D contains glucose moieties attached through glycosidic linkages. The formation of uridine diphosphate glucose occurs through the action of uridine diphosphate glucose-1-phosphate uridylyltransferases, with strain 5008 containing two copies of these enzymes to ensure adequate glucose activation capacity [4]. The enhanced carbon flux from glucose to uridine diphosphate glucose facilitates efficient glycosylation reactions during validamycin assembly.

Energy requirements for validamycin biosynthesis involve multiple adenosine triphosphate-dependent steps, including phosphorylation reactions catalyzed by ValC and nucleotidylation reactions mediated by ValB [1] [2] [16]. The energetic demands of the pathway require coordinated regulation of primary metabolism to ensure adequate adenosine triphosphate availability during antibiotic production phases.

Key Enzymatic Transformations

The enzymatic transformations leading to validamycin D involve a complex series of reactions that modify cyclitol intermediates through epimerization, dehydration, reduction, transamination, and glycosylation steps. Each transformation is catalyzed by specific enzymes within the validamycin gene cluster, creating a highly coordinated biosynthetic assembly line.

The initial enzymatic transformation involves ValA-catalyzed cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone [1] [16] [25]. This reaction represents a branch point from primary metabolism into secondary metabolite biosynthesis and establishes the cyclitol framework that undergoes subsequent modifications. ValA demonstrates dehydroquinate synthase-like activity, utilizing similar catalytic mechanisms involving aldol condensation and elimination reactions [1] [16].

Subsequent epimerization reactions are catalyzed by ValK, which functions as both an epimerase and dehydratase [2] [25]. The epimerase activity converts 2-epi-5-epi-valiolone to 5-epi-valiolone through stereochemical inversion at the C-2 position [6]. Following epimerization, the dehydratase activity of ValK catalyzes elimination of water between C-5 and C-6 to generate valienone, creating the unsaturated cyclitol intermediate that serves as a precursor for both saturated and unsaturated moieties in validamycin [6].

Reduction reactions are mediated by ValN, a cyclitol reductase that catalyzes the stereospecific reduction of valienone to validone [2] [25]. This transformation creates the saturated cyclitol component that will ultimately be incorporated into the validamine portion of validamycin molecules. The reductase activity demonstrates strict stereospecificity, ensuring formation of the correct stereoisomer required for subsequent enzymatic steps.

Transamination represents a critical nitrogen-introducing step catalyzed by ValM, an aminotransferase that converts validone to validamine [2] [25]. This enzyme utilizes glutamate as the amino donor, transferring the amino group to the carbonyl carbon of validone to generate the amino cyclitol intermediate [4]. The transamination reaction is essential for introducing the nitrogen functionality that characterizes aminocyclitol antibiotics.

Phosphorylation reactions occur throughout the pathway, catalyzed by ValC kinase activity that maintains cyclitol intermediates in their phosphorylated forms [1] [16]. These phosphorylations prevent premature release of intermediates from the biosynthetic pathway and facilitate subsequent enzymatic transformations that require phosphorylated substrates.

Formation of Validoxylamine A Intermediates

The formation of validoxylamine A represents a crucial convergence point in validamycin biosynthesis, where separate cyclitol intermediates are joined through a nitrogen bridge to create the core pseudodisaccharide structure [25] . This assembly process involves sophisticated enzymatic machinery that catalyzes carbon-nitrogen bond formation between distinct cyclitol moieties.

The key enzyme responsible for validoxylamine A formation is ValL, a pseudoglycosyltransferase that catalyzes the condensation reaction between GDP-valienol and validamine 7-phosphate [25] [27]. ValL adopts the characteristic GT-B fold typical of glycosyltransferases but catalyzes formation of a carbon-nitrogen bond rather than the carbon-oxygen bonds typical of glycosylation reactions [27]. The reaction mechanism involves nucleophilic attack by the amino group of validamine 7-phosphate on the electrophilic carbon of GDP-valienol, resulting in formation of validoxylamine A 7'-phosphate [25].

The substrate specificity of ValL demonstrates remarkable precision in recognizing both the nucleotide-activated valienol derivative and the phosphorylated validamine intermediate [25] [27]. Kinetic isotope effect experiments suggest that ValL catalyzes carbon-nitrogen bond formation through an SNi-like mechanism, analogous to related GT20 family members [27]. The absence of a ring oxygen in the pseudosugar substrate necessitates alternative stabilization mechanisms, with the olefinic group of GDP-valienol facilitating the condensation reaction [27].

Following the ValL-catalyzed condensation, validoxylamine A 7'-phosphate undergoes dephosphorylation catalyzed by ValO phosphatase to generate free validoxylamine A [27]. This dephosphorylation step is essential for subsequent glycosylation reactions, as the glycosyltransferase ValG requires the dephosphorylated substrate for efficient glucose attachment [19].

The formation of validoxylamine A represents a unique biochemical transformation that distinguishes validamycin biosynthesis from related aminocyclitol pathways [6]. While acarbose biosynthesis involves direct formation of pseudodisaccharide structures through alternative mechanisms, validamycin biosynthesis requires the discrete formation of individual cyclitol components followed by their enzymatic assembly into the final pseudodisaccharide framework [6].

Glycosylation Steps Specific to Validamycin D

The glycosylation steps that distinguish validamycin D from other validamycin family members involve specific enzymatic modifications that determine the stereochemistry and position of glucose attachment to the validoxylamine A core structure. Validamycin D is characterized by an alpha-glycosidic linkage between glucose and validoxylamine A, contrasting with the beta-glycosidic linkage found in validamycin A [28] [29].

The glycosyltransferase ValG catalyzes the attachment of glucose to validoxylamine A using uridine diphosphate glucose as the activated sugar donor [2] [19]. While ValG typically forms beta-glycosidic linkages in validamycin A biosynthesis, the formation of validamycin D with alpha-glycosidic linkages requires either alternative enzymatic activities or specific reaction conditions that favor alpha-linkage formation [28] [29]. The mechanism underlying this stereochemical difference remains incompletely understood but may involve substrate orientation effects or the presence of additional enzymes that modify the glycosylation reaction.

Structural analysis of validamycin D reveals that the glucose moiety is attached at the 4'-position of the validoxylamine A structure, similar to validamycin A, but with inverted anomeric configuration [28]. This stereochemical difference significantly affects the biological activity and physical properties of the resulting molecule, with alpha-glycosides generally demonstrating reduced antifungal activity compared to their beta-glycoside counterparts [29].

The selective formation of alpha- versus beta-glycosidic linkages can be achieved through microbial transformation processes, where specific microorganisms demonstrate the ability to selectively cleave or form different glycosidic bond configurations [29]. These microbial capabilities have been exploited for the interconversion of validamycin family members, enabling the production of specific analogues through biotransformation approaches.

The glycosylation specificity determinants within the validamycin biosynthetic machinery involve complex protein-substrate interactions that govern both regioselectivity and stereoselectivity of glucose attachment [19]. The unusual DTG motif in ValG, which replaces the typical DXD motif found in related glycosyltransferases, may contribute to altered substrate binding and reaction mechanism that influences the stereochemical outcome of glycosylation [19].

Metabolic Engineering for Enhanced Production

Metabolic engineering approaches for validamycin D production enhancement have focused on multiple strategies including gene cluster amplification, regulatory modification, and metabolic flux optimization. These approaches have demonstrated significant success in improving production titers and developing more efficient biosynthetic processes.

Gene cluster amplification represents one of the most successful metabolic engineering strategies for validamycin production enhancement. The zouA-mediated DNA amplification system has been successfully integrated into the validamycin gene cluster boundaries, resulting in multiple copies (three to five) of the entire gene cluster [3]. This amplification strategy achieved a 34% enhancement in validamycin A production titers compared to wild-type strains, with increased genetic stability confirmed through Southern blot analysis and fermentation experiments [3]. The enhanced production correlated with significantly increased transcription levels of structural genes and elevated ValG enzyme activity [3].

Regulatory engineering through modification of global regulatory systems has yielded substantial improvements in validamycin production. Tandem deletion of gamma-butyrolactone receptor genes (shbR1 and shbR3) resulted in 55% increased validamycin production through enhanced transcription of the global regulatory gene adpA-H and validamycin biosynthetic genes [11]. This approach was successfully applied to industrial strains, enhancing production from 19 to 24 grams per liter (26% improvement) and productivity from 6.7 to 9.7 grams per liter per day (45% improvement) [11].

Metabolic flux engineering has targeted precursor availability enhancement through modification of central carbon metabolism. Overexpression of uridine diphosphate glucose-1-phosphate uridylyltransferases has increased validamycin production while simultaneously decreasing validoxylamine A accumulation, indicating improved conversion efficiency in the final glycosylation step [4]. This approach optimizes the balance between precursor synthesis and product formation, eliminating bottlenecks in the biosynthetic pathway.

Environmental and process engineering approaches have complemented genetic modifications to achieve enhanced production. The addition of ethanol to fermentation media increases validamycin production by 60%, reaching maximum titers of 18 grams per liter through reactive oxygen species-mediated enhancement of gene transcription and enzyme activities [12]. Similarly, hydrogen peroxide addition can enhance production by 40% through oxidative stress-induced activation of biosynthetic gene expression [13].

Temperature optimization represents a unique metabolic engineering opportunity specific to strain 5008, where cultivation at 37°C rather than 30°C dramatically enhances validamycin production [4]. This thermo-regulated enhancement involves coordinated changes in primary metabolism, including redirection of carbon flux through the pentose phosphate pathway and enhanced glutamate metabolism for nitrogen provision [4]. The temperature shift induces expression of 7.5% of coding sequences, including validamycin biosynthetic genes and additional secondary metabolite clusters [4].

XLogP3

Wikipedia

Dates

Explore Compound Types